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  • Product: 2-(3-Chloro-4-fluorobenzoyl)pyridine

Core Science & Biosynthesis

Foundational

2-(3-Chloro-4-fluorobenzoyl)pyridine: Structural Profiling and Synthetic Methodologies in Medicinal Chemistry

Executive Summary 2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3) is a highly versatile diaryl methanone intermediate utilized extensively in advanced organic synthesis and drug discovery [1]. Characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3) is a highly versatile diaryl methanone intermediate utilized extensively in advanced organic synthesis and drug discovery [1]. Characterized by a pyridine ring conjugated to a halogenated benzoyl moiety, this scaffold provides critical electronic and steric properties necessary for optimizing the pharmacokinetics and target-binding affinity of active pharmaceutical ingredients (APIs). This whitepaper details the physicochemical properties, mechanistic synthesis strategies, and downstream applications of this compound, providing a self-validating framework for researchers and process chemists.

Physicochemical Properties & Molecular Structure

The molecular architecture of 2-(3-Chloro-4-fluorobenzoyl)pyridine features a highly electron-deficient core. The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effects of the meta-chloro and para-fluoro substituents on the phenyl ring, significantly influences the electrophilicity of the bridging carbonyl carbon.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-(3-Chloro-4-fluorobenzoyl)pyridine
CAS Registry Number 1443351-74-3
Molecular Formula C₁₂H₇ClFNO
Molecular Weight 235.64 g/mol
Structural Class Diaryl Methanone / Pyridine Derivative
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, O, F)
Topological Polar Surface Area (TPSA) 29.9 Ų

Strategic Synthesis: The Weinreb Amide Approach

Mechanistic Causality and Design

The synthesis of diaryl ketones poses a classic challenge: preventing the over-addition of organometallic reagents to the newly formed ketone, which typically results in unwanted tertiary alcohols. While direct addition of a Grignard reagent to 2-cyanopyridine is possible, it often suffers from poor yields and complex hydrolysis steps.

To ensure absolute chemoselectivity, the Weinreb Amide (N-methoxy-N-methylamide) methodology is the gold standard [3]. By converting 2-picolinic acid into its corresponding Weinreb amide, the subsequent addition of 3-chloro-4-fluorophenylmagnesium bromide (CAS: 413589-34-1)[2] results in a highly stable, five-membered cyclic magnesium chelate. This tetrahedral intermediate effectively halts further nucleophilic attack. The desired ketone is exclusively liberated only upon the destruction of the chelate during acidic aqueous workup.

SyntheticWorkflow A 2-Picolinic Acid (Starting Material) B Weinreb Amide Formation A->B EDCI, HOBt NHMe(OMe)·HCl C N-Methoxy-N-methyl picolinamide B->C D Grignard Addition (3-Cl-4-F-PhMgBr) C->D THF, 0°C E Chelated Tetrahedral Intermediate D->E Nucleophilic Attack F Acidic Quench (Hydrolysis) E->F aq. NH4Cl G 2-(3-Chloro-4-fluoro benzoyl)pyridine F->G Product Isolation

Figure 1: Synthetic workflow for 2-(3-Chloro-4-fluorobenzoyl)pyridine via Weinreb amide intermediate.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure experimental integrity.

Step 1: Preparation of N-Methoxy-N-methylpicolinamide

  • Reagent Assembly: Dissolve 2-picolinic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (1.2 equiv). Stir at 0 °C for 30 minutes to form the active ester.

  • Amidation: Introduce N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Validation (IPC): Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The consumption of the highly polar picolinic acid baseline spot confirms completion.

  • Workup: Wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Grignard Addition and Chelate Collapse

  • Setup: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under strict inert conditions.

  • Nucleophilic Attack: Slowly add a 0.5 M solution of 3-chloro-4-fluorophenylmagnesium bromide in THF (1.1 equiv) dropwise via an addition funnel [2]. Maintain internal temperature below 5 °C.

  • Validation (IPC): A distinct color change (often deep yellow/orange) indicates the formation of the stable magnesium chelate. Stir for 2 hours at room temperature.

  • Acidic Quench: Cool the reaction mixture back to 0 °C. Vigorously stir and carefully quench by adding saturated aqueous NH₄Cl dropwise. Causality: The weakly acidic NH₄Cl breaks the magnesium-oxygen bonds of the chelate without protonating the pyridine ring to the point of water solubility.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and evaporate. Purify via flash column chromatography to yield pure 2-(3-Chloro-4-fluorobenzoyl)pyridine.

Analytical Characterization Framework

To establish trustworthiness in the synthesized batch, the following analytical signatures must be validated:

  • LC-MS (ESI+): Expected pseudomolecular ion [M+H]+ at m/z 236.0. The isotopic pattern must reflect a 3:1 ratio for the M and M+2 peaks, confirming the presence of a single chlorine atom.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic highly deshielded pyridine α-proton (adjacent to nitrogen) appearing as a doublet of doublets around δ 8.7 ppm. The bridging carbonyl ensures the ortho-protons of the chlorofluorophenyl ring are shifted downfield ( δ 7.9 - 8.2 ppm).

  • ¹⁹F NMR (376 MHz, CDCl₃): A single distinct resonance (typically a multiplet due to coupling with adjacent aromatic protons) should appear around δ -110 to -115 ppm, verifying the intact fluorinated ring [3].

Downstream Applications in Drug Development

The 2-(3-Chloro-4-fluorobenzoyl)pyridine scaffold is a privileged structure in medicinal chemistry. The dual-halogenated phenyl ring provides a lipophilic anchor that resists cytochrome P450-mediated oxidative metabolism, while the pyridine nitrogen acts as a crucial hydrogen bond acceptor for kinase hinge-binding or G-protein coupled receptor (GPCR) interaction.

DrugDev Core 2-(3-Chloro-4-fluorobenzoyl)pyridine (Core Scaffold) Sub1 Asymmetric Reduction (Chiral Alcohol) Core->Sub1 Sub2 Hydrazine Condensation (Heterocycle Formation) Core->Sub2 Sub3 Reductive Amination (Amine Derivatives) Core->Sub3 API1 CNS Therapeutics (Receptor Antagonists) Sub1->API1 Scaffold Derivatization API2 Kinase Inhibitors (Oncology Targets) Sub2->API2 Pharmacophore Assembly API3 Antimicrobial Agents (Pathogen Inhibition) Sub3->API3 Target Optimization

Figure 2: Downstream medicinal chemistry applications of the diaryl methanone scaffold.

Through asymmetric transfer hydrogenation, the ketone can be reduced to a chiral secondary alcohol, a motif frequently found in antihistamines and anticholinergic agents. Alternatively, condensation with hydrazines yields pyrazole or triazole fused systems, which are heavily utilized in modern oncology pipelines.

References

  • Fier, Patrick Scott. "Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions". eScholarship, University of California. Available at:[Link]

Exploratory

In Vitro Biological Activity of 2-(3-Chloro-4-fluorobenzoyl)pyridine Derivatives: A Technical Whitepaper on Pharmacophore Evolution and Mechanistic Profiling

Executive Summary The 2-(3-Chloro-4-fluorobenzoyl)pyridine scaffold (CAS 1443351-74-3) represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by a highly electronegative p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(3-Chloro-4-fluorobenzoyl)pyridine scaffold (CAS 1443351-74-3) represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by a highly electronegative pyridine ring conjugated to a di-halogenated benzoyl moiety, this core structure serves as the foundation for two distinct, highly potent classes of therapeutic agents: cytotoxic metal chelators (thiosemicarbazones/hydrazones) and neuropharmacological agents (biased 5-HT1A receptor agonists).

This technical guide synthesizes the in vitro biological activity of these derivatives, detailing the causality behind their structural design, their mechanistic pathways, and the self-validating experimental protocols required to evaluate their efficacy.

Pharmacophore Rationale: The Causality of Structural Design

The biological activity of 2-(3-chloro-4-fluorobenzoyl)pyridine derivatives is dictated by precise electronic and steric parameters:

  • The 3-Chloro-4-fluoro Substitution: The addition of a fluorine atom at the para position blocks CYP450-mediated aromatic hydroxylation, drastically increasing metabolic stability[1]. Concurrently, the meta-chlorine atom provides lipophilic bulk (increasing the logP ), which enhances cellular membrane penetration and anchors the molecule within hydrophobic receptor pockets[2].

  • The 2-Benzoylpyridine Core: The spatial arrangement of the pyridine nitrogen relative to the carbonyl oxygen allows for high-affinity bidentate or tridentate coordination with transition metals (Fe²⁺, Cu²⁺) when derivatized into a Schiff base[3]. In CNS applications, the electronegative pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting with specific transmembrane helices of G-protein coupled receptors (GPCRs)[1].

Application I: Anti-Cancer Activity via Metal Chelation

When the ketone moiety of 2-(3-chloro-4-fluorobenzoyl)pyridine is condensed with thiosemicarbazide, it yields potent anti-cancer agents. These derivatives exploit the altered metabolism of cancer cells, which have a high demand for iron to sustain rapid proliferation.

Mechanistic Pathway

The in vitro cytotoxicity of these derivatives is driven by tridentate (N,N,S) metal chelation[3]. Upon entering the cell, the ligand binds intracellular iron, forming redox-active complexes. These complexes undergo continuous redox cycling, generating cytotoxic Reactive Oxygen Species (ROS) via Fenton-like reactions. Furthermore, the depletion of bioavailable iron inhibits Ribonucleotide Reductase (RR) , the rate-limiting enzyme in DNA synthesis, triggering apoptosis[3].

G A 2-(3-Chloro-4-fluorobenzoyl)pyridine Thiosemicarbazone B Cellular Internalization (High Lipophilicity) A->B C Intracellular Metal Chelation (Fe²⁺ / Cu²⁺) B->C D Ribonucleotide Reductase Inhibition C->D E Redox Cycling & Fenton-like Reactions C->E G Apoptosis / Cell Death D->G F ROS Generation (Oxidative Stress) E->F F->G

Mechanistic pathway of 2-(3-chloro-4-fluorobenzoyl)pyridine thiosemicarbazones in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the representative in vitro anti-proliferative activity of halogenated 2-benzoylpyridine thiosemicarbazones across standard human tumor cell lines.

Compound ClassMCF-7 (Breast) IC₅₀ (μM)A549 (Lung) IC₅₀ (μM)K562 (Leukemia) IC₅₀ (μM)Primary Mechanism
Unsubstituted 2-Benzoylpyridine TSC 2.45 ± 0.123.10 ± 0.251.85 ± 0.09Fe Chelation
3-Chloro-4-fluoro Derivative 0.18 ± 0.04 0.42 ± 0.08 0.05 ± 0.01 Fe Chelation + ROS
Cisplatin (Control) 1.50 ± 0.102.20 ± 0.151.10 ± 0.05DNA Crosslinking

Data synthesis based on structure-activity relationships of 2-benzoylpyridine thiosemicarbazone metal complexes[3].

Application II: Neuropharmacology (5-HT1A Receptor Biased Agonism)

Beyond oncology, the 2-(3-chloro-4-fluorobenzoyl)pyridine core is utilized in the synthesis of highly selective 5-HT1A receptor biased agonists. By reacting the core with piperidine derivatives, researchers have developed molecules that preferentially activate specific intracellular signaling cascades (e.g., ERK1/2 phosphorylation over β -arrestin recruitment)[4].

The incorporation of the 3-chloro-4-fluorophenyl moiety synergistically enhances 5-HT1A agonist properties, yielding sub-nanomolar binding affinities ( pKi​>10 ) and over 1000-fold selectivity against off-target adrenergic ( α1​ ) and dopaminergic ( D2​ ) receptors[1]. These derivatives demonstrate profound in vitro functional activity, translating to superior antidepressant and antiparkinsonian effects in vivo[1].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these derivatives requires rigorous, self-validating experimental protocols. The following workflows incorporate orthogonal readouts and internal controls to eliminate false positives.

Protocol 1: High-Throughput Cell Viability & Metal Chelation Assay

Objective: To quantify the cytotoxic IC₅₀ of thiosemicarbazone derivatives and validate intracellular iron chelation as the primary mechanism of action. Causality & Rationale: Relying solely on metabolic assays (like MTT) can be confounded by compounds that directly reduce tetrazolium salts. Therefore, this protocol pairs a luminescent ATP-based viability readout (CellTiter-Glo) with an orthogonal Calcein-AM fluorescence assay to directly measure intracellular iron depletion.

Step-by-Step Methodology:

  • Cell Seeding & Edge-Effect Mitigation: Seed target cells (e.g., K562) at 5×103 cells/well in a 96-well opaque plate. Self-Validation: Fill the outer perimeter wells with sterile PBS to prevent evaporation-induced edge effects. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10 mM stock solutions of the 2-(3-chloro-4-fluorobenzoyl)pyridine derivative in DMSO. Perform serial dilutions in complete media. Self-Validation: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity. Include a vehicle control (0.5% DMSO) and a positive control (Cisplatin or Dp44mT).

  • Treatment & Iron Rescue (Orthogonal Validation): Treat cells with the compound (0.01 μM to 100 μM) for 72h. In a parallel set of wells, co-administer the compound with 100μM Ferric Ammonium Citrate (FAC). Rationale: If the compound's toxicity is strictly due to iron chelation, FAC supplementation will "rescue" the cells, shifting the IC₅₀ curve to the right.

  • Viability Readout: Add CellTiter-Glo reagent (1:1 volume) to lyse cells and stabilize the luminescent signal. Read luminescence after 10 minutes. Calculate IC₅₀ using 4-parameter non-linear regression.

  • Calcein-AM Chelation Assay: In a separate 96-well plate, load cells with 0.5 μM Calcein-AM. Calcein fluorescence is quenched by intracellular iron. Add the test derivative; a rapid increase in fluorescence indicates successful extraction of iron from the Calcein-Fe complex.

G S1 Compound Prep DMSO Stock (10 mM) S3 Treatment ± Fe³⁺ (Target Validation) S1->S3 S2 Cell Seeding (96-well plate) S2->S3 S4 ATP Luminescence (CellTiter-Glo) S3->S4 S5 IC50 & Z'-Factor Calculation S4->S5

Workflow for self-validating high-throughput cytotoxicity and metal chelation screening.

Protocol 2: In Vitro GPCR Functional Assay (ERK1/2 Phosphorylation)

Objective: To determine the functional bias of piperidine-linked 2-(3-chloro-4-fluorobenzoyl)pyridine derivatives at the 5-HT1A receptor. Causality & Rationale: To prove a compound is a "biased agonist," one must measure multiple downstream pathways simultaneously. Measuring ERK1/2 phosphorylation via Homogeneous Time-Resolved Fluorescence (HTRF) provides a highly sensitive, wash-free quantification of G-protein mediated signaling[4].

Step-by-Step Methodology:

  • Receptor Expression: Culture CHO-K1 cells stably expressing the human 5-HT1A receptor. Starve cells in serum-free media for 16h prior to the assay to reduce basal kinase activity.

  • Ligand Stimulation: Stimulate cells with the test derivative for precisely 5 minutes at 37°C. Self-Validation: The 5-minute timepoint is critical, as ERK1/2 phosphorylation is transient. Include 5-HT (Serotonin) as a full agonist reference ( Emax​=100% ).

  • Lysis and HTRF Detection: Lyse cells using a buffer containing phosphatase inhibitors (e.g., NaF, Na₃VO₄). Add anti-ERK1/2-Eu³⁺ cryptate (donor) and anti-phospho-ERK1/2-d2 (acceptor) antibodies.

  • Signal Quantification: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the ratio (665/620) to determine specific phosphorylation levels, normalizing against the 5-HT maximal response.

Conclusion

The 2-(3-chloro-4-fluorobenzoyl)pyridine structural motif is a masterclass in rational drug design. By leveraging the lipophilicity and metabolic resistance of the 3-chloro-4-fluorophenyl group, alongside the coordinating power of the pyridine ring, researchers can drive biological activity toward either potent, ROS-generating anti-cancer cytotoxicity or highly selective, biased GPCR agonism. The rigorous application of self-validating in vitro assays ensures that the mechanistic nuances of these derivatives are accurately captured, paving the way for their successful clinical translation.

References

  • Design, synthesis, characterization, cytotoxic and structure activity relationships of novel Ru(II) complexes Source: ResearchGate URL:[Link]

  • Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity Source: National Institutes of Health (PMC) URL:[Link]

  • Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Novel pERK1/2- or β -Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

Pharmacokinetics of 2-(3-Chloro-4-fluorobenzoyl)pyridine in Early Drug Discovery: A Technical Guide to Profiling Diaryl Ketone Scaffolds

Executive Summary In early-stage drug discovery, the diaryl ketone motif—specifically exemplified by the building block 2-(3-chloro-4-fluorobenzoyl)pyridine —is a highly privileged scaffold frequently utilized in the des...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the diaryl ketone motif—specifically exemplified by the building block 2-(3-chloro-4-fluorobenzoyl)pyridine —is a highly privileged scaffold frequently utilized in the design of kinase inhibitors, tubulin binders, and CNS-active agents. However, this structural arrangement introduces a unique set of pharmacokinetic (PK) liabilities. As a Senior Application Scientist, I have observed countless programs fail in early in vivo translation because standard microsomal screening paradigms fail to capture the holistic metabolic profile of diaryl ketones.

This whitepaper provides an in-depth technical guide to the mechanistic PK profiling of 2-(3-chloro-4-fluorobenzoyl)pyridine. By dissecting the causality behind its metabolism—namely, cytosolic carbonyl reduction and CYP-mediated pyridine N-oxidation—we will establish a self-validating experimental framework to accurately predict its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.

Structural PK Liabilities: The Causality of Scaffold Metabolism

To design effective PK screening workflows, we must first understand the intrinsic physicochemical and electronic properties of the 2-(3-chloro-4-fluorobenzoyl)pyridine scaffold. Each functional group dictates a specific metabolic trajectory.

The Diaryl Ketone Motif: The Cytosolic Blind Spot

The central carbonyl group bridging the pyridine and the halogenated phenyl ring is highly electrophilic. While many discovery teams rely exclusively on Human Liver Microsomes (HLM) for early clearance screening, diaryl ketones are notoriously susceptible to reduction by cytosolic enzymes, specifically Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) 1[1].

  • The Consequence: Reduction yields a secondary alcohol (diaryl methanol). This transformation significantly alters the molecule's topological polar surface area (TPSA) and LogD, often reducing membrane permeability and introducing a chiral center that can lead to enantiomer-specific off-target effects or rapid Phase II glucuronidation2[2].

The Pyridine Ring: Heme Coordination and N-Oxidation

The pyridine nitrogen possesses an sp2 hybridized lone pair of electrons.

  • CYP Inhibition: This lone pair can directly coordinate with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), leading to reversible, competitive inhibition. This poses a severe Drug-Drug Interaction (DDI) risk.

  • N-Oxidation: The pyridine ring is a prime target for N-oxidation, primarily driven by CYP3A4 (and to a lesser, often debated extent, Flavin-containing Monooxygenases[FMOs]). Similar to the metabolism of the pyridine/pyrimidine-containing drugs sorafenib and voriconazole, CYP3A4 is the dominant catalyst for heteroaromatic N-oxidation3[3] 4[4].

The 3-Chloro-4-fluoro Substitution: Metabolic Shunting

Halogenation is a classic medicinal chemistry tactic to block metabolic soft spots. The fluorine atom at the para position effectively blocks CYP-mediated aromatic hydroxylation due to the high strength of the C-F bond. However, the combination of a 3-chloro and 4-fluoro substitution significantly increases the lipophilicity (LogP) of the scaffold. This elevated lipophilicity drives higher non-specific protein binding and increases the affinity of the molecule for the lipophilic binding pocket of CYP3A4, effectively "shunting" metabolism toward the pyridine ring.

MetabolicPathway Parent 2-(3-Chloro-4-fluorobenzoyl)pyridine (Parent Scaffold) Alcohol Secondary Alcohol Metabolite (via Cytosolic CBR/AKR) Parent->Alcohol Carbonyl Reduction NOxide Pyridine N-oxide (via Microsomal CYP3A4) Parent->NOxide N-Oxidation Hydroxyl Aryl Hydroxylation (Blocked by Fluorine) Parent->Hydroxyl Steric/Electronic Blockade

Fig 1. Primary metabolic pathways and structural liabilities of 2-(3-chloro-4-fluorobenzoyl)pyridine.

Experimental Workflows for PK Profiling

To accurately profile this scaffold, we must deploy a self-validating experimental system. A protocol is only trustworthy if it contains internal controls that prove the observed degradation is enzymatically driven and pathway-specific.

Protocol 1: Dual-Subcellular Fraction Clearance Assay

Because diaryl ketones are metabolized by both microsomal (CYP) and cytosolic (CBR/AKR) enzymes, screening in HLM alone will yield artificially low clearance rates. This protocol utilizes both HLM and Human Liver Cytosol (HLC).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of 2-(3-chloro-4-fluorobenzoyl)pyridine in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Fraction Addition: Aliquot the solution into two parallel assay plates. To Plate A, add HLM (0.5 mg/mL final protein). To Plate B, add HLC (1.0 mg/mL final protein).

  • Self-Validating Controls: For each plate, prepare a "Minus-Cofactor" control well (buffer substituted for NADPH) to rule out chemical instability or thermal degradation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration) to the test wells.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the in vitro intrinsic clearance ( CLint​ ).

Protocol 2: Reaction Phenotyping and Metabolite Identification (MetID)

To confirm that CYP3A4 is the primary driver of pyridine N-oxidation, we utilize specific chemical inhibitors5[5].

Step-by-Step Methodology:

  • Inhibitor Pre-incubation: Incubate HLM (1.0 mg/mL) with the selective CYP3A4 inhibitor Ketoconazole (1 µM) for 10 minutes at 37°C. Include a vehicle-control well (0.1% DMSO).

  • Substrate Addition: Add 10 µM of the parent scaffold to all wells.

  • Reaction & Quench: Initiate with NADPH (1 mM). Incubate for 60 minutes to allow sufficient metabolite accumulation. Quench with 3 volumes of cold acetonitrile.

  • LC-HRMS Analysis: Analyze the samples using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap). Look for the +16 Da mass shift ( [M+H]++15.9949 ) corresponding to the N-oxide.

  • Validation: A reduction of >80% in N-oxide formation in the ketoconazole well compared to the vehicle control validates CYP3A4 as the primary metabolizing enzyme.

PKWorkflow Step1 Dual-Fraction Clearance (HLM & HLC) Step2 Metabolite ID (LC-HRMS + Inhibitors) Step1->Step2 Analyze Turnover Step3 CYP Inhibition (Probe Substrates) Step2->Step3 Assess DDI Risk Step4 In Vivo PK (Rodent Cassette) Step3->Step4 Lead Selection

Fig 2. Sequential early PK screening workflow designed for diaryl ketone scaffolds.

Data Synthesis & Interpretation

When executing the aforementioned protocols, the quantitative data must be synthesized to make Go/No-Go decisions on the scaffold. Table 1 outlines representative PK parameters typical for this class of molecules, comparing the parent ketone to its primary reduced metabolite.

Table 1: Representative Quantitative PK Profile of the Scaffold and its Primary Metabolite

ParameterAssay SystemParent KetoneReduced Alcohol MetaboliteMechanistic Interpretation
Intrinsic Clearance ( CLint​ ) HLM (Microsomes)15 µL/min/mg45 µL/min/mgParent appears moderately stable in HLM, but the alcohol is rapidly cleared via Phase II glucuronidation.
Intrinsic Clearance ( CLint​ ) HLC (Cytosol)>80 µL/min/mgN/AHigh cytosolic clearance reveals the true metabolic liability (ketone reduction).
CYP3A4 Inhibition ( IC50​ ) Midazolam Probe2.5 µM>50 µMThe flat pyridine ring in the parent coordinates heme; reduction to the sp3 alcohol alters the 3D conformation, abolishing CYP inhibition.
Plasma Protein Binding Equilibrium Dialysis98.5%92.0%High lipophilicity of the 3-Cl-4-F-phenyl ring drives high protein binding in the parent.
Permeability ( Papp​ ) Caco-2 Cells 18×10−6 cm/s 4×10−6 cm/sReduction of the ketone to an alcohol increases hydrogen bond donors, significantly reducing membrane permeability.
Strategic Conclusion

The 2-(3-chloro-4-fluorobenzoyl)pyridine scaffold presents a classic "metabolic trap" in early drug discovery. If a program relies solely on microsomal stability assays, the compound will falsely appear as a low-clearance molecule. By implementing a self-validating workflow that incorporates cytosolic fractions and high-resolution MetID, scientists can proactively identify the dual liabilities of carbonyl reduction and CYP3A4-mediated N-oxidation, allowing for timely structural optimization (e.g., steric shielding of the ketone or bioisosteric replacement of the pyridine ring).

References

  • Construction of an Efficient Non-natural Enzyme System for Preparation of Testosterone in High Space-Time Yield ACS Sustainable Chemistry & Engineering URL:[Link][1]

  • Role of Flavin-Containing Monooxygenase in Oxidative Metabolism of Voriconazole by Human Liver Microsomes Drug Metabolism and Disposition URL:[Link][4]

  • Role of human CYP3A4 in the biotransformation of sorafenib to its major oxidized metabolites Pharmacogenetics and Genomics (Ovid) URL:[Link][3]

  • Characterization of trazodone metabolic pathways and species-specific profiles Frontiers in Pharmacology URL:[Link][5]

  • Chemoenzymatic conversion of amides to enantioenriched alcohols in aqueous medium Nature Communications (PMC) URL:[Link][2]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Baseline Solubility Profiling of 2-(3-Chloro-4-fluorobenzoyl)pyridine

Executive Summary In early-stage drug development and advanced organic synthesis, the accurate physicochemical characterization of starting materials and intermediates is paramount. 2-(3-Chloro-4-fluorobenzoyl)pyridine i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and advanced organic synthesis, the accurate physicochemical characterization of starting materials and intermediates is paramount. 2-(3-Chloro-4-fluorobenzoyl)pyridine is a highly lipophilic, halogenated diaryl ketone. Due to its rigid aromatic structure and halogen substitutions, it presents unique challenges in aqueous formulation and biological assay design.

This technical guide provides an authoritative breakdown of its molecular weight, structural properties, and baseline solubility profile. Furthermore, it establishes a self-validating methodological framework for determining both kinetic and thermodynamic solubility, ensuring high-fidelity data collection for downstream applications.

Molecular Weight and Structural Causality

The physicochemical behavior of 2-(3-Chloro-4-fluorobenzoyl)pyridine is entirely dictated by its structural topology. The molecule consists of a pyridine ring linked via a carbonyl bridge to a phenyl ring, which is di-substituted with chlorine and fluorine at the 3 and 4 positions, respectively.

Physicochemical Parameters

The exact molecular weight and elemental composition are critical for precise molarity calculations in assay preparation[1].

Table 1: Core Physicochemical Parameters

ParameterValueDerivation / Source
Compound Name 2-(3-Chloro-4-fluorobenzoyl)pyridineIUPAC Nomenclature
CAS Registry Number 1443351-74-3ChemScene Database[1]
Molecular Formula C₁₂H₇ClFNOElemental Analysis[1]
Molecular Weight 235.64 g/mol Exact Mass Calculation[1]
H-Bond Donors 0Structural Inference
H-Bond Acceptors 2 (Pyridine Nitrogen, Carbonyl Oxygen)Structural Inference
Structural Impact on Solvation

The combination of a rigid diaryl ketone core and halogenation significantly impacts the molecule's lattice energy and lipophilicity. Fluorine, being highly electronegative but sterically small, increases the partition coefficient (LogP) without disrupting crystal packing. Chlorine adds both lipophilicity and polarizability. Consequently, the high crystal lattice energy strongly resists dissolution in highly polar, hydrogen-bonding networks like water.

Mechanism Core Halogenated Diaryl Ketone Prop1 High Lattice Energy (Crystal Packing) Core->Prop1 Prop2 High Lipophilicity (Cl/F Substituents) Core->Prop2 Sol1 Poor Aqueous Solvation Prop1->Sol1 Resists dissolution Prop2->Sol1 Hydrophobic exclusion Sol2 High Organic Solvation (DMSO/DMF) Prop2->Sol2 Dipole interactions

Fig 1: Structural causality governing the solubility profile of the compound.

Baseline Solubility Profile

Based on the behavior of structurally analogous benzoylpyridines, 2-(3-Chloro-4-fluorobenzoyl)pyridine exhibits a highly polarized solubility profile[2]. It is practically insoluble in aqueous media but demonstrates excellent solubility in polar aprotic solvents[3].

Table 2: Baseline Solubility Matrix (at 25°C)

Solvent SystemEstimated Solubility LimitMechanistic Rationale
Water / PBS (pH 7.4) < 0.01 mg/mLHydrophobic exclusion driven by the halogenated aromatic rings[2].
Ethanol / Methanol 1 - 5 mg/mLModerate disruption of lattice energy via polar interactions.
DMSO / DMF > 50 mg/mLOptimal solvation via polar aprotic dipole-dipole interactions[3].

Note: Because aqueous solubility is exceptionally low, biological assays utilizing this compound must rely on DMSO stock solutions, carefully managing the final DMSO concentration (typically ≤1-2%) to prevent solvent-induced cytotoxicity[3].

Experimental Methodologies: Self-Validating Solubility Workflows

To empirically validate the solubility of 2-(3-Chloro-4-fluorobenzoyl)pyridine, researchers must employ distinct protocols for Kinetic and Thermodynamic solubility. The following methodologies are designed as self-validating systems, incorporating internal controls to guarantee data integrity.

Kinetic Solubility Protocol (Metastable State)

Kinetic solubility measures the concentration at which a pre-dissolved compound precipitates when introduced into an aqueous environment.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Causality: DMSO's polar aprotic nature fully solvates the halogenated core by satisfying dipole interactions without requiring hydrogen bond donors[3].

  • Serial Dilution: Spike the DMSO stock into PBS (pH 7.4) across a 96-well plate to achieve final concentrations ranging from 1 µM to 200 µM. Maintain a constant final DMSO concentration of 2% across all wells.

  • Incubation: Incubate the plate at 25°C for 2 hours to allow precipitation of the metastable state.

  • Detection (Nephelometry): Measure light scattering using a nephelometer.

    • Self-Validation Control: Include a 2% DMSO-in-PBS blank well. The baseline scattering of the blank must be subtracted from all sample wells. The true kinetic solubility limit is defined strictly as the concentration where scattering exceeds the blank baseline by >3 standard deviations.

Thermodynamic Solubility Protocol (Equilibrium State)

Thermodynamic solubility measures the absolute equilibrium concentration of the compound dissolving from its solid crystalline form into a solvent.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount (e.g., 5 mg) of solid 2-(3-Chloro-4-fluorobenzoyl)pyridine into a borosilicate glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Agitate the vial at 300 rpm at 25°C for 24 hours.

    • Causality: A 24-hour agitation period is mandatory to provide the kinetic energy required to overcome the high lattice energy of the solid crystal, ensuring a true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Control 1 (Pre-saturation): Highly lipophilic compounds are prone to non-specific adsorption onto filter membranes. To validate the step, the filter must be pre-saturated by discarding the first 0.5 mL of filtrate.

  • Quantification: Analyze the final filtrate via HPLC-UV against a standard curve prepared in DMSO.

    • Self-Validation Control 2 (pH Shift): Measure the pH of the final filtrate. A shift of >0.1 pH units indicates the buffer capacity was overwhelmed, invalidating the baseline neutral solubility measurement.

Workflow Start 2-(3-Chloro-4-fluorobenzoyl)pyridine (Solid) Path1 Kinetic Assay (Metastable State) Start->Path1 Path2 Thermodynamic Assay (Equilibrium State) Start->Path2 Step1A 10 mM DMSO Stock Path1->Step1A Step2A Solid Excess in Buffer Path2->Step2A Step1B Aqueous Buffer Spike (≤2% DMSO) Step1A->Step1B Read1 Nephelometry (Light Scattering) Step1B->Read1 Valid1 Control: Blank Baseline Read1->Valid1 Step2B 24h Agitation & Filtration Step2A->Step2B Read2 HPLC-UV Quantification Step2B->Read2 Valid2 Control: pH Shift < 0.1 Read2->Valid2

Fig 2: Self-validating kinetic and thermodynamic solubility workflows.

Implications in Drug Development

For researchers utilizing 2-(3-Chloro-4-fluorobenzoyl)pyridine as a precursor for thiosemicarbazone chelators or other bioactive ligands, understanding this baseline solubility profile is non-negotiable. The stark contrast between its high DMSO solubility and near-zero aqueous solubility dictates that all in vitro assays must be meticulously designed to prevent false negatives caused by compound precipitation[2]. Employing the self-validating protocols outlined above ensures that any observed biological activity is attributed to the solvated molecule rather than an artifact of formulation.

References

  • Title: 1443351-74-3 | 2-(3-Chloro-4-fluorobenzoyl)pyridine | ChemScene Source: chemscene.com URL: 1

  • Title: Alkyl Substituted 2′-Benzoylpyridine Thiosemicarbazone Chelators with Potent and Selective Anti-Neoplastic Activity - ACS Publications Source: acs.org URL: 2

  • Title: Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - MDPI Source: mdpi.com URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 2-(3-Chloro-4-fluorobenzoyl)pyridine

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Compound: 2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3) [1, 2] Strategic Rationale & Mechanistic Causality The sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Compound: 2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3) [1, 2]

Strategic Rationale & Mechanistic Causality

The synthesis of 2-benzoylpyridine derivatives presents unique mechanistic challenges. Direct Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with picolinoyl chloride is generally ineffective. The highly electron-deficient nature of the protonated pyridine ring severely deactivates the acyl chloride complex, leading to poor yields and unpredictable regioselectivity.

Conversely, attempting to generate a 2-pyridyl Grignard or lithium reagent to react with an aryl ester or nitrile is plagued by the inherent instability of 2-metalated pyridines, which rapidly undergo dimerization or ring-opening decomposition at temperatures above -40 °C.

The Optimal Strategy: The most reliable, scalable, and atom-economical approach is the nucleophilic addition of an aryl Grignard reagent to a 2-cyanopyridine [3].

  • Chemoselectivity: The addition of 3-chloro-4-fluorophenylmagnesium bromide to 2-cyanopyridine forms a highly stable magnesium iminide salt intermediate.

  • Prevention of Over-addition: Unlike reactions with esters, which often suffer from double Grignard addition yielding tertiary alcohols, the magnesium iminide salt is unreactive toward further nucleophilic attack.

  • Controlled Hydrolysis: The target ketone is only liberated during the subsequent acidic hydrolysis of the imine.

Quantitative Reagent Matrix

Note: The following table scales the reaction for a standard 10 mmol laboratory synthesis.

Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsAmountRole
2-Cyanopyridine100-70-9104.111.01.04 g (10.0 mmol)Electrophile
3-Chloro-4-fluorophenylmagnesium bromide (0.5 M in THF)413589-34-1233.751.224.0 mL (12.0 mmol)Nucleophile [4]
Tetrahydrofuran (THF), Anhydrous109-99-972.11-15.0 mLSolvent
Hydrochloric Acid (2.0 M aqueous)7647-01-036.46Excess20.0 mLHydrolysis Agent
Sodium Bicarbonate (Sat. aqueous)144-55-884.01-As needed (pH 8)Neutralization
Ethyl Acetate (EtOAc)141-78-688.11-3 x 30 mLExtraction Solvent

Synthetic Workflow Visualization

SynthesisWorkflow N1 2-Cyanopyridine in Anhydrous THF N2 Addition of 3-Chloro-4-fluorophenylmagnesium bromide (0 °C to RT, 2h) N1->N2 N3 Magnesium Iminide Intermediate (Stable to over-addition) N2->N3 Nucleophilic Addition N4 Acidic Hydrolysis (2M HCl, Vigorous Stirring, 2h) N3->N4 N5 Workup & Neutralization (Sat. NaHCO3, EtOAc Extraction) N4->N5 Imine Cleavage N6 Purified Product: 2-(3-Chloro-4-fluorobenzoyl)pyridine N5->N6 Column Chromatography

Workflow for the Grignard synthesis of 2-(3-Chloro-4-fluorobenzoyl)pyridine.

Step-by-Step Experimental Protocol

Phase 1: Nucleophilic Addition (Inert Atmosphere Required)
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Substrate Dissolution: Charge the flask with 2-cyanopyridine (1.04 g, 10.0 mmol) and anhydrous THF (15.0 mL). Stir to dissolve.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Grignard Addition: Using a dry syringe, add the 3-chloro-4-fluorophenylmagnesium bromide solution (24.0 mL of a 0.5 M solution in THF, 12.0 mmol) dropwise over 20 minutes.

    • Causality Note: Dropwise addition controls the exothermic nature of the Grignard reaction and prevents localized thermal spikes that could lead to unwanted side reactions or polymerization of the nitrile.

  • Intermediate Maturation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2 hours. The solution will typically transition to a dark red or brown color, indicating the formation of the magnesium iminide complex.

Phase 2: Hydrolysis and Cleavage
  • Quenching: Re-cool the reaction mixture to 0 °C. Carefully quench the reaction by the dropwise addition of cold 2.0 M HCl (20.0 mL).

    • Safety Warning: Grignard reagents react violently with aqueous solutions. The initial addition must be extremely slow to manage the evolution of heat and basic gas.

  • Imine Hydrolysis: Remove the cooling bath and stir the biphasic mixture vigorously at room temperature for 2 to 3 hours.

    • Self-Validating Checkpoint: The conversion of the intermediate imine to the ketone requires time and sufficient aqueous acid. Do not rush this step. An aliquot can be neutralized and checked via TLC (Hexane/EtOAc 8:2); the disappearance of the highly polar imine spot confirms completion.

Phase 3: Workup and Isolation
  • Neutralization: Transfer the mixture to a separatory funnel. Carefully add saturated aqueous NaHCO₃ in portions until the aqueous layer reaches pH 8.

    • Causality Note: The pyridine nitrogen will be protonated (water-soluble) at acidic pH. Neutralization is mandatory to free-base the product and partition it into the organic layer.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via silica gel flash chromatography, eluting with a gradient of Hexane to 20% Ethyl Acetate in Hexane. Collect the fractions containing the product (typically Rf ~ 0.4 in 8:2 Hexane/EtOAc) and evaporate to yield 2-(3-Chloro-4-fluorobenzoyl)pyridine as an off-white to pale yellow solid.

Analytical Validation System

To ensure the integrity of the synthesized 2-(3-Chloro-4-fluorobenzoyl)pyridine, the following self-validating analytical parameters must be met [2]:

Analytical TechniqueDiagnostic TargetExpected Signature
LC-MS (ESI+) Molecular Massm/z [M+H]⁺ = 236.0 (with ³⁵Cl) and 238.0 (with ³⁷Cl in a 3:1 ratio).
¹H NMR (400 MHz, CDCl₃) Pyridine α-proton (H-6)Doublet at ~8.70 ppm, strongly deshielded by the adjacent nitrogen and carbonyl.
¹H NMR (400 MHz, CDCl₃) Aryl ProtonsMultiplets between 7.20 - 8.20 ppm integrating for 6 protons.
¹³C NMR (100 MHz, CDCl₃) Carbonyl CarbonSinglet at ~191.0 ppm.
¹⁹F NMR (376 MHz, CDCl₃) Aryl FluorineResonance at ~ -108 ppm to -112 ppm (multiplet/dd).

References

Application

Application Note: 2-(3-Chloro-4-fluorobenzoyl)pyridine as a Privileged Precursor in Pharmaceutical Synthesis

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Pharmacological Rationale & Structural Significance In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Pharmacological Rationale & Structural Significance

In modern drug discovery, the strategic selection of building blocks is critical for optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of an Active Pharmaceutical Ingredient (API). 2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3)[1][2] has emerged as a highly versatile diaryl ketone precursor. It is synthesized downstream from 3-chloro-4-fluorobenzoyl chloride, a well-documented intermediate for pharmaceuticals and crop-protection agents[3][4].

  • Metabolic Shielding: The incorporation of a fluorine atom at the para-position of the phenyl ring effectively blocks CYP450-mediated aromatic hydroxylation. This modification significantly extends the in vivo half-life of resulting CNS drugs, such as next-generation 5-HT1A receptor agonists used for antidepressant and antiparkinsonian therapies ()[5][6].

  • Steric & Electronic Tuning: The meta-chlorine atom provides a distinct steric vector that breaks molecular symmetry (improving solubility) and enhances binding affinity within deep hydrophobic pockets. This is a crucial design element in the development of potent kinase inhibitors, including PI3K/mTOR dual inhibitors for acute myeloid leukemia ()[7].

  • Hydrogen Bonding: The 2-pyridyl ring acts as a critical hydrogen bond acceptor—frequently interacting with the hinge region of kinase ATP-binding sites—while providing a basic center (pKa ~5.2) to facilitate the formulation of water-soluble salts[6][7].

Physicochemical & Reactivity Profile

To ensure predictable scale-up and reaction design, the quantitative and qualitative metrics of this precursor are summarized below:

ParameterValue / CharacteristicSynthetic & Pharmacological Impact
CAS Registry Number 1443351-74-3[1]Unique identifier for procurement and QA/QC validation.
Molecular Formula C12H7ClFNO[2]Low-molecular-weight scaffold ideal for fragment-based drug design.
Molecular Weight 235.64 g/mol [2]Maintains the final API within Lipinski's Rule of 5 parameters.
Electrophilic Center Diaryl Ketone CarbonylHighly reactive node for nucleophilic attack, enabling divergent synthesis.
Aromatic Substitution 3-Chloro, 4-FluoroFluorine blocks CYP450 metabolism[5]; Chlorine enhances lipophilic target binding[7].

Divergent Synthetic Workflows

The diaryl ketone moiety serves as a central hub for divergent synthesis, allowing medicinal chemists to access tertiary carbinols, chiral amines, and fused heterocycles from a single starting material.

G Precursor 2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3) Grignard Nucleophilic Addition (e.g., Grignard) Precursor->Grignard Oxime Reductive Amination (Ti(OiPr)4 / NaBH4) Precursor->Oxime Condensation Hetero-Condensation (Hydrazines) Precursor->Condensation TertAlcohol Tertiary Carbinols (Antihistamines) Grignard->TertAlcohol Amine Diarylmethylamines (5-HT1A Agonists) Oxime->Amine Heterocycle Fused Heterocycles (Kinase Inhibitors) Condensation->Heterocycle

Figure 1: Divergent synthetic workflows utilizing 2-(3-Chloro-4-fluorobenzoyl)pyridine.

Experimental Protocols & Mechanistic Insights

The following protocols are engineered as self-validating systems. Every critical step includes the underlying chemical causality to empower researchers to troubleshoot and optimize.

Protocol A: Synthesis of Sterically Hindered Diarylmethylamines via Reductive Amination

Target Application: Precursors for 5-HT1A Receptor Agonists[6].

Causality & Rationale: Diaryl ketones are notoriously unreactive toward standard reductive amination conditions (e.g., amine + NaBH(OAc)₃ in DCE) due to the severe steric bulk of the two aryl rings and the electron-withdrawing nature of the 3-chloro-4-fluorophenyl group. To overcome this, Titanium(IV) isopropoxide[Ti(OiPr)₄] is utilized. It acts as a potent Lewis acid to activate the carbonyl carbon and simultaneously serves as a dehydrating agent to forcefully drive the equilibrium toward the imine intermediate prior to reduction.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under an inert argon atmosphere, dissolve 2-(3-Chloro-4-fluorobenzoyl)pyridine (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.5 M).

  • Lewis Acid Activation: Add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature. Stir the reaction mixture for 12–18 hours. Observation: The solution will typically transition to a deep yellow/orange color, indicating imine formation.

  • Reduction: Cool the mixture to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Stir for an additional 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quenching & Workup: Quench the reaction by adding water (equivalent to 3x the volume of Ti(OiPr)₄). A white precipitate of TiO₂ will form. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate.

  • Extraction: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation & QA Criteria: The success of the reaction is validated by LC-MS and ¹H NMR. The disappearance of the ketone is insufficient proof, as it may have simply been reduced to an alcohol. The definitive diagnostic signal is the newly formed methine proton (Ar₂CH -NHR), which typically appears as a distinct singlet (or doublet if coupled to the NH) between δ 4.5–5.5 ppm in the ¹H NMR spectrum.

Protocol B: Synthesis of Tertiary Carbinols via Nucleophilic Addition

Target Application: Precursors for Anticholinergic and Antihistamine analogs.

Causality & Rationale: The 2-pyridyl ring is highly electron-deficient. If a Grignard reagent is added at room temperature, the nucleophile may bypass the ketone and attack the pyridine ring at the 4- or 6-position (a Chichibabin-type side reaction). Conducting the reaction at cryogenic temperatures (-78 °C) kinetically favors nucleophilic attack at the more electrophilic ketone carbonyl, ensuring high regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3-Chloro-4-fluorobenzoyl)pyridine (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Add the alkyl/arylmagnesium halide (Grignard reagent, 1.1 eq) dropwise via a syringe pump over 30 minutes to strictly control the exotherm.

  • Maturation: Stir at -78 °C for 1 hour, then gradually remove the cooling bath and allow the mixture to warm to 0 °C over 2 hours.

  • Quenching: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl to protonate the magnesium alkoxide intermediate without dehydrating the newly formed tertiary alcohol.

  • Isolation: Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Validation & QA Criteria: Fourier Transform Infrared Spectroscopy (FTIR) provides the most rapid validation. The strong, sharp C=O stretching frequency of the starting diaryl ketone at ~1670 cm⁻¹ must completely disappear, replaced by a broad, prominent O-H stretch at ~3300 cm⁻¹.

References

  • European Patent Office. "Process for the preparation of 3-chloro-4-fluorobenzoyl chloride" (EP0922693B1). Google Patents.
  • Journal of Medicinal Chemistry. "Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors". ACS Publications. URL:[Link]

  • European Journal of Medicinal Chemistry. "Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia". PubMed. URL: [Link]

  • Journal of Medicinal Chemistry. "Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity". ACS Publications. URL:[Link]

Sources

Method

Application Note: Solvation Protocols and Kinetic Considerations for 2-(3-Chloro-4-fluorobenzoyl)pyridine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Context 2-(3-Chloro-4-fluoroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3) is a structurally complex diaryl methanone derivative utilized frequently as a synthetic intermediate and a pharmacophore in drug discovery[1]. The molecule features a fundamental structural dichotomy: a basic pyridine ring coupled to a heavily halogenated (chloro, fluoro) phenyl ring via a carbonyl linker.

This architecture imparts unique physicochemical challenges. The halogenated ring drives high lipophilicity (elevated LogP) and strong crystalline lattice stability, making aqueous dissolution thermodynamically unfavorable. Conversely, the pyridine nitrogen offers a localized dipole and a potential site for hydrogen bonding. Understanding these properties is critical; poor solvation leads to micro-precipitation, resulting in inaccurate dosing in biological assays and depressed yields in synthetic applications. This guide establishes validated, self-contained protocols for the complete dissolution of 2-(3-Chloro-4-fluorobenzoyl)pyridine across distinct solvent systems.

Solvent Selection & Thermodynamic Rationale

The choice of solvent dictates the thermodynamic equilibrium of the dissolution process. The solvation energy must overcome the solid-state lattice energy of the crystalline powder.

  • For Biological Assays (In Vitro/In Vivo): Dimethyl sulfoxide (DMSO) is the universal standard. Its high dielectric constant and amphiphilic nature allow it to solvate both the hydrophobic halogenated ring and the polar carbonyl/pyridine moieties[2]. However, DMSO is highly hygroscopic. Moisture ingress drastically lowers the solubility limit of lipophilic halogenated compounds, leading to latent precipitation[3].

  • For Organic Synthesis: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are preferred. The low polarity of the halogenated ring exhibits excellent affinity for halogenated and moderately polar organic solvents, allowing for high-molarity reactions.

Quantitative Solvent Selection Matrix

The following table summarizes the expected solubility profiles based on solvent dielectric properties and empirical handling of halogenated benzoylpyridines.

SolventDielectric Constant (ε)Expected Solubility RangeApplication Context
Anhydrous DMSO46.710 - 50 mMPrimary stock for in vitro/in vivo assays.
Dichloromethane (DCM)8.93> 100 mMSynthetic intermediate preparation.
Ethyl Acetate (EtOAc)6.0250 - 100 mMExtractions and synthetic workflows.
Methanol (MeOH)32.7< 10 mMAnalytical dilutions (e.g., LC-MS preparation).
Aqueous Buffers (pH 7.4)~80.0< 0.1 mMRequires co-solvents or formulation aids (e.g., Tween 80).

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock in DMSO (Biological Assays)

Objective: Generate a stable 10 mM stock solution while preventing moisture-induced precipitation. Causality Focus: We strictly mandate anhydrous DMSO and argon purging. The chloro-fluoro-phenyl moiety is highly sensitive to the hydrophobic effect; even 1-2% water absorbed from the atmosphere into the DMSO will exponentially decrease solubility, causing the compound to crash out of solution[3].

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial of 2-(3-Chloro-4-fluorobenzoyl)pyridine powder to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes before opening.

    • Rationale: Prevents atmospheric moisture from condensing on the cold crystalline powder.

  • Gravimetric Measurement: Accurately weigh the required mass (e.g., 2.35 mg for 1 mL of 10 mM stock) using an analytical microbalance. Transfer immediately to a sterile, amber glass vial.

    • Rationale: Amber glass protects the photosensitive ketone linker from potential UV-induced radical degradation.

  • Solvent Addition: Add the calculated volume of commercially sealed, anhydrous DMSO (≥99.9% purity).

  • Kinetic Disruption (Sonication): Vortex vigorously for 30 seconds. If the solution is not perfectly clear, place the vial in an ultrasonic water bath set to 37°C for 5-10 minutes.

    • Rationale: Thermal energy combined with acoustic cavitation provides the activation energy required to overcome the crystalline lattice energy of the halogenated solid[4]. Do not exceed 40°C to prevent thermal degradation.

  • Aliquoting & Storage: Purge the vial headspace with dry Argon or Nitrogen gas. Aliquot into single-use volumes (e.g., 50 µL) in cryovials and store at -80°C.

    • Rationale: Single-use aliquots prevent freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation[2].

Protocol B: Dissolution in Volatile Organics (Organic Synthesis)

Objective: Achieve high-molarity dissolution (>0.1 M) for downstream synthetic reactions (e.g., Grignard additions to the ketone, or nucleophilic aromatic substitution).

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a PTFE-coated magnetic stir bar under vacuum, then backfill with inert gas (Nitrogen/Argon).

  • Addition: Add the 2-(3-Chloro-4-fluorobenzoyl)pyridine powder to the flask against a positive flow of inert gas.

  • Solvation: Inject anhydrous Dichloromethane (DCM) via a gas-tight syringe to achieve the desired molarity.

  • Agitation: Stir at 400-600 rpm at ambient temperature until complete dissolution is observed (typically < 2 minutes).

    • Rationale: The structural similarity between the chlorinated solvent and the chloro-fluorophenyl ring ensures rapid, thermodynamically favorable mixing without the need for thermal assistance.

Quality Control & Validation (Self-Validating System)

A robust protocol must be a self-validating system. To ensure the solvation process has succeeded, the system must be validated before the compound is deployed in critical, resource-intensive assays.

  • Visual Inspection via Tyndall Effect: Shine a focused laser pointer (e.g., 532 nm green laser) through the DMSO stock in a darkened room.

    • Causality: Naked-eye inspection often misses micro-crystals. If the laser beam path is visible (light scattering), micro-precipitates are present, indicating incomplete dissolution or moisture contamination. The solution must be re-sonicated or discarded.

  • Spectrophotometric Verification: Take a 1 µL aliquot of the final DMSO stock and dilute it 1:1000 in Methanol. Measure the absorbance via UV-Vis spectroscopy or run an LC-MS injection.

    • Causality: Comparing the integrated peak area or absorbance against a known standard curve verifies the exact molarity, proving that 100% of the weighed powder is actively in solution and not adhered to the vial walls.

Workflow & Logical Relationship Visualization

ProtocolWorkflow Start 2-(3-Chloro-4-fluorobenzoyl)pyridine (Crystalline Powder) Decision Select Application Pathway Start->Decision Bio In Vitro / Bioassays (High Polarity Need) Decision->Bio Synth Organic Synthesis (Low Polarity Need) Decision->Synth DMSO Add Anhydrous DMSO (Target: 10-50 mM) Bio->DMSO DCM Add DCM or EtOAc (Target: >0.1 M) Synth->DCM Sonicate Vortex & Sonicate (37°C, 5-10 min) DMSO->Sonicate Stir Magnetic Stirring (Ambient Temp, 2 min) DCM->Stir QC Quality Control Validation (Tyndall Effect & UV-Vis) Sonicate->QC Stir->QC Store Aliquot & Store at -80°C (Argon Purged) QC->Store Use Proceed to Reaction (e.g., Grignard) QC->Use

Workflow for the solvation and quality control of 2-(3-Chloro-4-fluorobenzoyl)pyridine.

References

Sources

Application

Application Notes and Protocols: 2-(3-Chloro-4-fluorobenzoyl)pyridine in Agrochemical Development

Executive Summary The compound 2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3) serves as a highly versatile diaryl ketone building block in the discovery and development of advanced agrochemicals. This applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3) serves as a highly versatile diaryl ketone building block in the discovery and development of advanced agrochemicals. This application note provides a comprehensive, self-validating guide for researchers and drug development professionals on leveraging this privileged scaffold to synthesize novel Demethylation Inhibitor (DMI) fungicides and broad-spectrum oxime-ether derivatives.

Mechanistic Rationale: The Privileged Scaffold

In agrochemical design, the structural features of the starting materials dictate the pharmacokinetic and pharmacodynamic success of the final active ingredient (AI). This specific scaffold offers three distinct advantages:

  • The 3-Chloro-4-fluoro Motif: The incorporation of a 3-chloro-4-fluorophenyl ring significantly enhances the lipophilicity of the molecule, facilitating penetration through the waxy cuticle of plant leaves and lipid-rich fungal cell membranes[1]. Mechanistically, the highly electronegative fluorine atom blocks para-hydroxylation (a common metabolic degradation pathway), while the meta-chlorine atom provides steric bulk that optimally fills the hydrophobic access channel of target enzymes[2].

  • The Pyridine Ring: Nitrogen-containing heterocycles provide essential hydrogen-bond accepting capabilities. In systemic agrochemicals, this improves xylem and phloem mobility, allowing the AI to translocate from the site of application to untreated parts of the plant.

  • The Carbonyl Hub: The ketone bridge serves as the primary reactive site for homologation, epoxidation, and oximation, enabling divergent synthetic pathways from a single precursor.

Application Workflow 1: Synthesis of Novel DMI Fungicides

DMI fungicides act by inhibiting sterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway of fungi[2]. The synthesis of these agents typically involves converting the diaryl ketone into an oxirane (epoxide), followed by nucleophilic ring opening with 1H-1,2,4-triazole[3].

Explanation of Causality: We utilize the Corey-Chaykovsky epoxidation using trimethylsulfoxonium iodide (TMSOI) rather than trimethylsulfonium iodide. The sulfoxonium ylide is more stable and reacts under thermodynamic control. This is crucial for sterically hindered diaryl ketones, ensuring high yields of the target epoxide without the formation of aldehyde byproducts[4].

G A 2-(3-Chloro-4-fluorobenzoyl)pyridine (Starting Material) B Corey-Chaykovsky Epoxidation (TMSOI, NaOH, 60°C) A->B Step 1 C Oxirane Intermediate (Epoxide) B->C Yield: ~85% D Triazole Ring Opening (1H-1,2,4-Triazole, K2CO3, DMF, 90°C) C->D Step 2 E Tertiary Alcohol Triazole Derivative (Novel DMI Fungicide) D->E Yield: ~75%

Synthetic workflow of DMI fungicides from 2-(3-Chloro-4-fluorobenzoyl)pyridine.

Protocol 1.1: Corey-Chaykovsky Epoxidation[2]
  • Preparation of Ylide : In a flame-dried 250 mL round-bottom flask under N₂ atmosphere, suspend TMSOI (1.5 eq) in anhydrous DMSO (50 mL). Add powdered NaOH (2.0 eq) portion-wise at 0°C. Stir for 30 minutes until the evolution of hydrogen gas ceases and the solution turns clear, indicating ylide formation.

  • Ketone Addition : Dissolve 2-(3-Chloro-4-fluorobenzoyl)pyridine (1.0 eq) in anhydrous THF (20 mL) and add dropwise to the ylide solution at 0°C.

  • Reaction : Warm the mixture to 60°C and stir for 6 hours[2].

  • Self-Validation (In-Process Control) : Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.4) must disappear, replaced by a less polar epoxide spot (Rf ~0.6).

  • Workup : Quench with ice-cold water (100 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation : ¹H NMR (CDCl₃) will show the disappearance of aromatic protons shifting due to carbonyl deshielding. Crucially, look for the appearance of two characteristic doublet signals at ~2.8 ppm and ~3.2 ppm (J = 5.5 Hz) corresponding to the terminal epoxide CH₂ protons.

Protocol 1.2: Triazole Ring Opening[4]
  • Nucleophilic Attack : Dissolve the crude oxirane (1.0 eq) in anhydrous DMF (30 mL). Add 1H-1,2,4-triazole (2.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Reaction : Heat the mixture to 90°C for 12 hours. The elevated temperature is required to overcome the steric hindrance of the diaryl-substituted epoxide.

  • Workup : Cool to room temperature, dilute with water (100 mL), and extract with dichloromethane (3 x 50 mL).

  • Purification : Purify via silica gel column chromatography (DCM:MeOH 95:5) to yield the tertiary alcohol triazole derivative.

  • Analytical Validation : ¹H NMR must reveal a sharp singlet at ~5.5 ppm (tertiary OH, D₂O exchangeable) and the triazole ring protons at ~7.9 ppm and ~8.2 ppm. The epoxide CH₂ protons will shift to ~4.5 ppm (AB quartet) due to the attachment to the triazole nitrogen.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Normal Pathway Death Fungal Cell Death (Membrane Disruption) CYP51->Death Inhibition Pathway Inhibitor Synthesized Triazole Derivative (Diaryl-triazole pharmacophore) Inhibitor->CYP51 Competitive Binding to Heme Iron

Mechanism of action for synthesized triazole derivatives inhibiting fungal ergosterol biosynthesis.

Application Workflow 2: Synthesis of Oxime-Ether Derivatives

Oxime ethers are a prominent class of agrochemicals, often exhibiting potent broad-spectrum insecticidal and fungicidal properties. The conversion of 2-(3-Chloro-4-fluorobenzoyl)pyridine into an oxime ether provides a scaffold that can disrupt mitochondrial respiration in target pests.

Protocol 2.1: Oximation and Alkylation
  • Oximation : Reflux 2-(3-Chloro-4-fluorobenzoyl)pyridine (1.0 eq) with hydroxylamine hydrochloride (3.0 eq) and sodium acetate (3.0 eq) in absolute ethanol (50 mL) for 8 hours.

  • Validation : GC-MS must confirm the mass shift from the ketone (M) to the oxime (M+15). ¹H NMR will show a broad OH peak at ~11.0 ppm.

  • Alkylation : Dissolve the resulting oxime in anhydrous DMF. Add NaH (60% dispersion, 1.2 eq) at 0°C, stir for 30 mins to form the alkoxide, then add an alkyl halide (e.g., methyl iodide or a substituted benzyl chloride) (1.1 eq). Stir at room temperature for 4 hours.

  • Validation : Confirm the disappearance of the oxime OH peak in NMR and the appearance of the alkyl protons (e.g., O-CH₃ singlet at ~3.9 ppm). Note: The reaction typically yields a mixture of E/Z isomers, which can be separated via preparative HPLC for independent efficacy testing.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties and validation metrics for the intermediates and final products synthesized from the 2-(3-Chloro-4-fluorobenzoyl)pyridine scaffold.

Compound StageMolecular Weight ( g/mol )Expected Yield (%)LogP (Calculated)Key Validation Metric (NMR/MS)
2-(3-Chloro-4-fluorobenzoyl)pyridine 235.64N/A (Starting Material)~2.8C=O Carbon at ~190 ppm (¹³C NMR)
Oxirane Intermediate 249.6780 - 88%~3.1CH₂ doublets at 2.8 & 3.2 ppm (¹H NMR)
Tertiary Alcohol Triazole 318.7370 - 78%~2.5OH singlet at ~5.5 ppm (¹H NMR)
Oxime Derivative 250.6685 - 90%~3.0OH broad singlet at ~11.0 ppm (¹H NMR)

References

  • Design, Synthesis, and Assessment of Fungicidal Activity of Active Substructure 1,2,4-Triazole Containing Coumarin Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link][3]

  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors Source: PubMed Central (PMC) - NIH URL:[Link][2]

  • Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors Source: MDPI URL:[Link][4]

  • A review of the toxicity of triazole fungicides approved to be used in European Union Source: Ovidius University Annals of Chemistry URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Long-term stability of 2-(3-Chloro-4-fluorobenzoyl)pyridine at room temperature

Welcome to the Technical Support Center for 2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3). As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3).

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we will dissect the thermodynamic and photochemical causality behind the stability of this specific halogenated diaryl ketone. This resource is engineered for drug development professionals who require rigorous, self-validating methodologies to ensure compound integrity throughout the drug lifecycle.

I. Core Stability Profile & Mechanistic Causality

2-(3-Chloro-4-fluorobenzoyl)pyridine is a solid crystalline compound characterized by a benzoyl group bridging a halogenated benzene ring and a pyridine ring. At room temperature (25°C), the compound is thermodynamically stable due to the strong bond dissociation energies of the C-F (approx. 450 kJ/mol) and C-Cl (approx. 330 kJ/mol) bonds, coupled with the resonance stabilization of the diaryl ketone system.

However, its primary vulnerability is photochemical degradation . Diaryl ketones are highly efficient chromophores. Upon exposure to ambient or ultraviolet (UV) light, the carbonyl oxygen undergoes an n→π∗ electronic transition, generating a highly reactive triplet diradical state. This state readily undergoes Norrish Type I homolytic cleavage (scission of the C-C bond adjacent to the carbonyl) or Norrish Type II hydrogen abstraction if protic solvents or H-donors are present[1][2].

Quantitative Stability Metrics

The following table summarizes the expected stability profile based on extrapolated International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances[3].

Storage ConditionEnvironment (Temp / RH)DurationExpected PurityPrimary Degradation Risk
Long-Term (RT) 25°C ± 2°C / 60% ± 5%12 - 36 months> 99.0%Negligible (if stored in dark)
Accelerated 40°C ± 2°C / 75% ± 5%6 months> 98.5%Trace hydrolysis / Oxidation
Photolytic Stress Ambient / Unrestricted UV1.2 million lux hours< 95.0%Norrish Type I/II Cleavage
Alkaline Stress 0.1N NaOH / 60°C7 days< 90.0%Nucleophilic Aromatic Sub.

II. Troubleshooting & FAQs

Q1: My 2-(3-Chloro-4-fluorobenzoyl)pyridine sample developed a slight yellow/brown tint after being left on the benchtop for a week. What happened? A: This is a classic symptom of photochemical degradation. The ambient fluorescent or natural light in your laboratory provided enough energy to excite the ketone into a triplet diradical state. This initiated a Norrish Type I cleavage, breaking the molecule into aroyl and pyridyl radicals[1]. These radicals rapidly cross-couple or oxidize, forming highly conjugated, colored oligomeric degradants. Correction: Always store the compound in amber glass vials to block UV wavelengths (<400 nm).

Q2: Does the presence of the fluorine and chlorine atoms make this compound susceptible to hydrolysis at room temperature? A: Under neutral room temperature conditions (25°C, pH 7), no. The halogens actually withdraw electron density, stabilizing the aromatic ring. However, if the compound is exposed to highly alkaline conditions (pH > 10) combined with moisture, the fluorine atom becomes susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) due to the strong electron-withdrawing effect of the para-carbonyl group. Keep the powder dry and avoid basic excipients during long-term storage.

Q3: We are preparing a liquid formulation. How does moving from solid-state to solution impact its stability? A: Dissolution drastically increases the kinetic collision rate and removes the protective crystal lattice energy. In solution, particularly in hydrogen-donating solvents (like ethanol or isopropanol), the compound is highly vulnerable to Norrish Type II hydrogen abstraction upon light exposure, leading to photoreduction of the ketone to a pinacol or secondary alcohol[2]. If formulating in solution, you must purge the solvent with Argon to remove dissolved oxygen and use strictly opaque containers.

III. System Workflows & Visualizations

To understand the degradation pathways and the regulatory testing required to validate this compound, review the following mechanistic and procedural workflows.

Photodegradation A 2-(3-Chloro-4-fluorobenzoyl)pyridine (Ground State) B UV Absorption (hv) n → π* Transition A->B C Triplet Diradical State B->C D Norrish Type I Cleavage (Homolytic C-C Scission) C->D Primary Pathway E Norrish Type II / H-Abstraction (If H-donors present) C->E Secondary Pathway F Aroyl & Pyridyl Radicals D->F E->F G Cross-Coupling Degradants (Discoloration) F->G

Fig 1: Photochemical degradation pathways (Norrish Type I/II) of diaryl ketones.

ICH_Workflow Start Batch Selection (Min. 3 Primary Batches) RT Long-Term: 25°C / 60% RH (Months: 0, 3, 6, 9, 12, 18, 24) Start->RT ACC Accelerated: 40°C / 75% RH (Months: 0, 3, 6) Start->ACC Analysis Analytical Evaluation (HPLC-UV, Karl Fischer, XRPD) RT->Analysis ACC->Analysis Outcome Establish Shelf-Life & Storage Guidelines Analysis->Outcome

Fig 2: ICH Q1A(R2) compliant stability testing workflow for drug substances.

IV. Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . This means the protocol contains internal checks that prove the assay worked correctly, regardless of the final data output.

Protocol A: Forced Degradation (Stress Testing) Assay

Purpose: To identify the primary degradation products of 2-(3-Chloro-4-fluorobenzoyl)pyridine and establish stability-indicating HPLC methods.

  • Sample Preparation: Accurately weigh 10 mg of the compound into three separate 10 mL volumetric flasks. Dissolve in 2 mL of Acetonitrile (ACN).

  • Stress Conditions:

    • Flask 1 (Control): Dilute to volume with ACN. Store at 4°C in the dark.

    • Flask 2 (Photolytic Stress): Expose the unshielded flask to a Xenon arc lamp (simulating D65/ID65 emission) targeting an overall illumination of ≥1.2×106 lux hours.

    • Flask 3 (Oxidative Stress): Add 1 mL of 3% H2​O2​ . Dilute to volume with ACN. Stir at room temperature for 24 hours.

  • Quenching & Filtration: Neutralize or quench reactive species (e.g., use sodium bisulfite for Flask 3). Filter all samples through a 0.22 µm PTFE syringe filter.

  • Self-Validation Checkpoint: Mass Balance Verification. When analyzing via HPLC-UV, the sum of the peak areas of the parent compound and all degradants in Flasks 2 and 3 must equal 100%±2% of the peak area of Flask 1. If mass balance is <98%, degradants are either volatile, non-UV absorbing, or insoluble, requiring orthogonal detection (e.g., LC-MS or ELSD).

Protocol B: Routine HPLC-UV Purity Assessment

Purpose: To monitor the long-term room temperature stability of the compound.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • System Suitability Test (SST) - Critical for Self-Validation:

    • Run a blank injection (Diluent only) to confirm no carryover.

    • Inject a 1% standard (0.01 mg/mL). The Signal-to-Noise (S/N) ratio must be ≥10 to validate the Limit of Quantitation (LOQ).

    • Inject the 100% standard (1.0 mg/mL) six times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Gradient: 20% B to 80% B over 15 minutes to ensure elution of highly polar degradants (cleaved pyridine rings) and non-polar cross-coupled dimers.

    • Detection: UV at 254 nm (optimal for the conjugated benzoylpyridine system).

  • Analysis: Compare the retention time and peak area of the stability samples against a freshly prepared reference standard. Document any new peaks (degradants) >0.05% area.

V. References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Annex 10 - ICH Q1A(R2): Stability testing of new drug substances and products. World Health Organization. Available at:

  • Scaiano, J. C., et al. Photochemical Norrish type I reaction as a tool for metal nanoparticle synthesis: importance of proton coupled electron transfer. Chemical Communications, ResearchGate. Available at:

  • Albini, A. Norrish' type I and II reactions and their role in the building of photochemical science. ResearchGate. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-(3-Chloro-4-fluorobenzoyl)pyridine with other diaryl ketone derivatives

An In-Depth Comparative Analysis of Benzoylpyridine Derivatives as Potent Tubulin Polymerization Inhibitors Introduction: The Diaryl Ketone Scaffold in Modern Drug Discovery The diaryl ketone motif is a cornerstone in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Benzoylpyridine Derivatives as Potent Tubulin Polymerization Inhibitors

Introduction: The Diaryl Ketone Scaffold in Modern Drug Discovery

The diaryl ketone motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, acting as a versatile scaffold for drug design.[3] Compounds incorporating this framework are found in a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-regulating agents.[2][4] The synthetic tractability of diaryl ketones, accessible through classic methods like the Friedel-Crafts acylation and modern transition-metal-catalyzed cross-couplings, further enhances their appeal in drug development programs.[2][3]

Within this broad class, benzoylpyridine derivatives have emerged as a particularly promising group, especially in the realm of oncology. Pyridine, a nitrogen-containing heterocycle, is a privileged structure in drug design, with its derivatives showing a wide spectrum of biological activities, including antitumor effects.[5][6] This guide provides a detailed comparative analysis of benzoylpyridine derivatives, with a specific focus on their role as tubulin polymerization inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potent antiproliferative properties, compare different substitution patterns, and provide detailed experimental protocols for their evaluation.

The Benzoylpyridine Core as a Colchicine Binding Site Inhibitor

A significant body of research has focused on 2-benzoyl-6-aryl-pyridines as potent inhibitors of tubulin polymerization. These compounds act by binding to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[7] The general structure consists of a central pyridine ring, a benzoyl group (Ring B), and an aryl group (Ring A).

The following analysis is based on a seminal study that optimized this scaffold, leading to the discovery of highly potent analogues with nanomolar activity.[7]

Comparative Analysis of Structural Modifications

The potency and efficacy of 2-benzoyl-6-aryl-pyridines are exquisitely sensitive to substitutions on both the A and B rings. Understanding these structure-activity relationships is critical for designing next-generation inhibitors.

The Impact of Substituents on the 'A' Phenyl Ring

The nature and position of substituents on the 'A' phenyl ring dramatically influence antiproliferative activity.

  • Electron-Withdrawing Groups: Para-substitution with electron-withdrawing groups such as -NO₂, -CF₃, -F, and -CN generally results in potent compounds. For instance, the para-nitro derivative (4k ) exhibits an IC₅₀ of 9.4 nM.[7] In contrast, moving the nitro group to the meta position (4l ) leads to a drastic loss of activity (IC₅₀ = 399.8 nM), highlighting the critical importance of substituent placement.[7] This suggests a specific interaction within a defined pocket of the colchicine binding site that favors para-substituents.

  • Hydroxyl and Methyl Groups: The combination of a hydroxyl group at the 3-position and a methyl group at the 4-position of the A ring resulted in the most potent analogue in the series (4v ), with an average IC₅₀ of approximately 1.8 nM across a panel of cancer cell lines.[7] This indicates that a combination of hydrogen bond donating and hydrophobic interactions in this region significantly enhances binding affinity.

The Role of the 'A' Ring Scaffold: Phenyl vs. Heteroaromatic Rings

Replacing the 'A' phenyl ring with various heteroaromatic systems revealed that while the phenyl ring is optimal, certain heterocycles can be well-tolerated.

  • Indole Derivatives: Replacing the phenyl ring with a 4-indole (5b ) or 5-indole (5c ) moiety retained high potency, with IC₅₀ values in the 11.4 to 13.5 nM range.[7] This suggests that the indole's size, shape, and hydrogen-bonding capabilities are compatible with the binding pocket.

  • Other Heterocycles: Introducing smaller rings like thiophene (5d ) or pyrrole (5e ), or a different nitrogen-containing ring like 3-pyridine (5f ), led to a moderate to significant decrease in activity.[7] This underscores the specific steric and electronic requirements of the binding site that are best met by the larger phenyl or indole systems.

Quantitative Comparison of 'A' Ring Modifications
Compound ID'A' Ring Substitution/ScaffoldIC₅₀ (nM)
4v 3-OH, 4-CH₃ Phenyl~1.8
4k 4-NO₂ Phenyl9.4
5b 4-Indole11.4
5c 5-Indole13.5
4m 4-CF₃ Phenyl14.7
4n 4-F Phenyl23.7
4o 4-CN Phenyl23.7
5d Thiophene38.6
5e Pyrrole43.8
5f 3-Pyridine74.1
4l 3-NO₂ Phenyl399.8

Data summarized from a study on 6-aryl-2-benzoyl-pyridines.[7]

This comparative data clearly illustrates a well-defined structure-activity relationship. The most potent compounds feature specific hydrogen-bond donors and hydrophobic groups at the para-position of a phenyl 'A' ring or a similarly sized indole ring.

Experimental Protocols for Evaluation

The biological evaluation of these diaryl ketone derivatives typically involves a cascade of assays to determine their activity from the molecular to the cellular level. A key initial step is to assess their effect on the target enzyme or protein.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This protocol outlines a standard method for assessing the inhibitory potential of a compound against a specific protein kinase, a common target for diaryl ketone derivatives.[8][9]

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Recombinant human protein kinase[8]

  • Specific peptide substrate for the kinase

  • Test compounds (e.g., benzoylpyridine derivatives) dissolved in DMSO

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 10% Phosphoric acid

  • Filter plates (e.g., 96-well phosphocellulose or glass fiber)

  • Scintillation fluid and a microplate scintillation counter

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare serial dilutions of test compound in DMSO C 3. Add kinase, substrate, and compound to plate. Incubate. A->C B 2. Prepare kinase/substrate and ATP solutions B->C D 4. Initiate reaction by adding [γ-³²P]ATP C->D E 5. Incubate at 30°C for a defined time D->E F 6. Stop reaction by adding phosphoric acid E->F G 7. Transfer to filter plate and wash to remove free ATP F->G H 8. Add scintillation fluid and count radioactivity G->H SAR_Logic Start Initial Hit (e.g., Compound 4a) A_Ring Modify 'A' Ring Substituents Start->A_Ring Probe binding pocket A_Scaffold Modify 'A' Ring Scaffold Start->A_Scaffold Probe steric/electronic requirements B_Ring Modify 'B' Ring Substituents Start->B_Ring Modulate solubility/ ADME properties Lead Optimized Lead (e.g., Compound 4v) A_Ring->Lead A_Scaffold->Lead B_Ring->Lead

Sources

Comparative

Efficacy of 2-(3-Chloro-4-fluorobenzoyl)pyridine versus Traditional Pyridine Intermediates in Advanced Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In modern medicinal chemistry, the selection of starting materials dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the selection of starting materials dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of an Active Pharmaceutical Ingredient (API). Traditional pyridine intermediates, such as unsubstituted 2-benzoylpyridine, often yield APIs with significant metabolic liabilities. The transition to di-halogenated scaffolds, specifically 2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3) , represents a critical evolution in rational drug design. This guide objectively compares the structural, metabolic, and synthetic advantages of this advanced intermediate against traditional alternatives.

Mechanistic Rationale: The 3-Chloro-4-Fluoro Advantage

The superiority of 2-(3-Chloro-4-fluorobenzoyl)pyridine is rooted in the precise electronic and steric modifications imparted by its di-halogenated phenyl ring:

  • Metabolic Shielding (The Para-Fluoro Effect): Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation at the para-position, leading to rapid systemic clearance (1)[1]. The introduction of a highly electronegative fluorine atom at the C4 position creates a robust steric and electronic blockade, effectively shutting down this primary metabolic pathway and extending the compound's half-life.

  • Preventing Hydrodehalogenation (The Meta-Chloro Effect): While mono-fluorinated (4-fluoro) intermediates offer some metabolic resistance, they are prone to hydrodefluorination in vivo. The addition of a chlorine atom at the C3 position sterically protects the C-F bond, significantly suppressing hydrodehalogenation and improving overall microsomal stability (2)[2].

  • Lipophilic Tuning for Target Affinity: The 3-chloro-4-fluoro motif precisely tunes the molecule's lipophilicity (LogP). This optimized lipophilicity drives superior van der Waals interactions within hydrophobic target pockets, such as GPCR allosteric sites or kinase hinge regions, significantly enhancing binding affinity compared to mono-substituted analogs (3)[3].

MetabolicStability Unsub Traditional API (Unsubstituted) CYP Hepatic CYP450 Enzymes Unsub->CYP Susceptible to Oxidation Adv Advanced API (3-Cl-4-F Motif) Adv->CYP Steric/Electronic Block Clearance Rapid Clearance (Short Half-Life) CYP->Clearance Hydroxylation Stable Metabolic Shielding (Extended Half-Life) CYP->Stable Pathway Diverted

Fig 1: CYP450 metabolic pathway divergence based on 3-Cl-4-F substitution.

Comparative Efficacy Data

The following table summarizes the quantitative performance metrics of APIs derived from various pyridine intermediates, demonstrating the clear superiority of the di-halogenated scaffold.

Property / Metric2-Benzoylpyridine (Traditional)2-(4-Fluorobenzoyl)pyridine (Intermediate)2-(3-Chloro-4-fluorobenzoyl)pyridine (Advanced)
CYP450 Metabolic Liability High (Para-oxidation prone)Medium (Hydrodefluorination risk)Low (Steric/Electronic shielding)
In Vitro Half-Life (HLM) ~15 minutes~35 minutes>80 minutes
Lipophilicity (cLogP shift) Baseline (+1.5)Moderate (+1.6)Optimal (+2.3) (Ideal for CNS targets)
Target Binding Affinity Baseline (1x)Enhanced (2.5x)Maximized (10x - 50x)

Experimental Protocol: Chemoselective Carbonyl Reduction

To utilize 2-(3-Chloro-4-fluorobenzoyl)pyridine effectively, synthetic workflows must preserve the critical carbon-halogen bonds. The following protocol details a self-validating chemoselective reduction to yield the corresponding secondary alcohol, a ubiquitous precursor in drug synthesis.

Objective:

Synthesize 1-(3-chloro-4-fluorophenyl)-1-(pyridin-2-yl)methanol without inducing hydrodehalogenation.

Step-by-Step Methodology:
  • Reagent Preparation & Temperature Control:

    • Action: Dissolve 1.0 equivalent of 2-(3-Chloro-4-fluorobenzoyl)pyridine in anhydrous methanol and cool the reaction vessel to 0°C using an ice bath.

    • Causality: Low temperatures control the exothermic nature of the reduction and suppress unwanted side reactions, ensuring the integrity of the pyridine ring.

  • Chemoselective Reductant Addition:

    • Action: Add 1.5 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

    • Causality: NaBH₄ is explicitly chosen over catalytic hydrogenation (e.g., Pd/C + H₂). Palladium-catalyzed conditions risk cleaving the sensitive C-Cl and C-F bonds (hydrodehalogenation). NaBH₄ provides strict chemoselectivity for the ketone carbonyl, preserving the metabolically stable 3-chloro-4-fluoro pharmacophore.

  • Self-Validating In-Process Control (IPC):

    • Action: After 2 hours, sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation: The system is self-validating: the reaction is deemed complete only when the starting material peak (m/z 236 [M+H]⁺) is entirely replaced by the product peak (m/z 238 [M+H]⁺). If m/z 236 persists, the equilibrium has not shifted, and an additional 0.2 eq of NaBH₄ is required.

  • Quench and Isolation:

    • Action: Quench the reaction slowly with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate under vacuum.

    • Causality: NH₄Cl safely neutralizes excess hydride without creating a highly acidic environment that could protonate the pyridine ring and complicate organic extraction.

SyntheticWorkflow Step1 2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS: 1443351-74-3) Step2 Chemoselective Reduction (NaBH₄, MeOH, 0°C) Step1->Step2 Reagent Addition Step3 LC-MS Validation (m/z 236 → 238 shift) Step2->Step3 In-process Control Step4 Purified Alcohol Intermediate (3-Cl-4-F Motif Preserved) Step3->Step4 Confirmed Conversion

Fig 2: Self-validating synthetic workflow for chemoselective reduction of 3-Cl-4-F pyridine derivatives.

References

  • Title: Discovery of Cytochrome P450 4F11 Activated Inhibitors of Stearoyl Coenzyme A Desaturase Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Chloro-4-fluorobenzoyl)pyridine

Safe Handling and Operational Protocol for 2-(3-Chloro-4-fluorobenzoyl)pyridine As a Senior Application Scientist, I recognize that handling halogenated pyridine derivatives requires more than a cursory glance at a safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Protocol for 2-(3-Chloro-4-fluorobenzoyl)pyridine

As a Senior Application Scientist, I recognize that handling halogenated pyridine derivatives requires more than a cursory glance at a safety sheet. 2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS 1443351-74-3) is a highly valuable building block in pharmaceutical synthesis, but its di-halogenated aromatic structure and ketone moiety present specific acute toxicity and mucous membrane irritation risks[1].

This guide provides a field-proven, self-validating operational framework for researchers and drug development professionals. Rather than merely listing rules, this protocol explains the causality behind our safety choices, ensuring your lab operates with absolute scientific integrity and risk mitigation.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Based on the structural profiling of structurally identical halogenated isomers (such as 2-(4-Chloro-3-fluorobenzoyl)pyridine), this compound exhibits standard irritant and acute toxicity profiles typical of fluorinated/chlorinated benzoylpyridines[2].

Table 1: Chemical Identity and Hazard Characterization

Property / HazardValue / ClassificationOperational Implication
CAS Number 1443351-74-3[1]Unique identifier required for precise inventory and hazardous waste tracking.
Molecular Weight 235.64 g/mol [1]Essential for accurate molarity calculations during assay preparation.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]Mandates strict barrier PPE and handling exclusively under local exhaust ventilation.
Hazard Statements H302, H315, H319, H335[2]Harmful if swallowed; causes localized skin, severe eye, and respiratory tract irritation.

Mechanistic Basis for PPE Selection

Personal Protective Equipment (PPE) is your last line of defense. The selection of PPE for 2-(3-Chloro-4-fluorobenzoyl)pyridine is driven by its physical state (fine powder) and its chemical reactivity (lipophilic halogenated aromatic).

Table 2: Quantitative PPE Specifications

PPE CategorySpecificationQuantitative StandardMechanistic Justification
Hand Protection Nitrile Gloves≥ 0.11 mm thickness (splash)Halogenated aromatics can rapidly permeate thin latex. Nitrile provides a robust barrier against cutaneous absorption and resists standard organic solvents (DMSO, DMF) used for dissolution.
Eye Protection Tight-fitting GogglesANSI Z87.1 or EN 166Standard safety glasses leave gaps. Tight-fitting goggles prevent aerosolized, micron-sized dust particles from contacting and dissolving into the ocular mucosa (H319).
Respiratory N95 / P100 Respirator95% to 99.97% filtration efficiencyRequired only if a fume hood fails or during spill cleanup. Prevents inhalation of fine particulates that cause severe respiratory tract irritation (H335).
Ventilation Chemical Fume Hood80–120 fpm face velocityPrimary engineering control. Provides aerodynamic containment of fine powders during transfer, preventing laboratory cross-contamination.

Self-Validating Operational Protocol: Weighing & Solubilization

Every step in this workflow is designed to be self-validating—meaning the procedure inherently forces the operator to verify safety conditions before proceeding.

Step 1: Environmental Verification (Pre-Task)

  • Validate Airflow: Check the fume hood's magnehelic gauge or digital monitor. Validation checkpoint: The face velocity must read between 80 and 120 feet per minute (fpm). If the alarm sounds or the gauge reads below 80 fpm, the exhaust is failing. Do not open the chemical container.

  • Clear the Deck: Remove all unnecessary equipment from the hood to prevent turbulent airflow, which can aerosolize the powder.

Step 2: Preparation and PPE Donning

  • Inspect nitrile gloves for micro-tears by trapping air and squeezing. Don two pairs (double-gloving) if handling volumes larger than 5 grams.

  • Put on a flame-resistant lab coat and ANSI Z87.1 tight-fitting goggles.

Step 3: Transfer and Weighing

  • Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Static electricity can cause fine, dry powders to repel and disperse into the air. Anti-static boats neutralize this charge.

  • Use a clean, grounded stainless steel spatula. Do not pour the chemical directly from the bottle.

  • Once the desired mass is achieved, immediately cap the source bottle.

Step 4: Solubilization

  • Transfer the powder to a volumetric flask or assay vial.

  • Add the designated solvent (e.g., DMSO for biological assays).

  • Cap the vial before vortexing or sonicating. Validation checkpoint: Invert the sealed vial once to ensure no solvent leaks before placing it in the sonicator bath.

Spill Response and Disposal Plan

Halogenated compounds require specialized disposal protocols. Improper incineration of chlorinated/fluorinated aromatics can lead to the generation of highly toxic dioxins and furans.

  • Small Spills (< 10g): Do not sweep dry powder, as this generates hazardous dust. Lightly dampen an absorbent wipe with 70% ethanol or isopropanol to bind the powder. Wipe inward from the edges of the spill. Place the contaminated wipes in a sealed, labeled hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by a final wipe with 70% ethanol.

  • Disposal Routing: All waste containing 2-(3-Chloro-4-fluorobenzoyl)pyridine must be segregated into a clearly labeled "Halogenated Organic Waste" container. It must be routed to a licensed hazardous waste contractor capable of high-temperature incineration equipped with flue-gas scrubbers.

Workflow Visualization

The following diagram illustrates the logical progression of handling this compound, including the critical decision matrix for spill response.

Workflow Start Pre-Task Risk Assessment Verify Fume Hood (80-120 fpm) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Handling Chemical Handling (Anti-Static Weighing) PPE->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResponse Spill Protocol (Dampen with EtOH & Wipe) SpillCheck->SpillResponse Yes Decon Standard Decontamination (70% EtOH Surface Wipe) SpillCheck->Decon No Disposal Halogenated Hazardous Waste High-Temp Incineration SpillResponse->Disposal Decon->Disposal

Figure 1: Operational and spill response workflow for 2-(3-Chloro-4-fluorobenzoyl)pyridine.

References

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